An In-depth Technical Guide to the Synthesis, Properties, and Applications of 2-(Chloromethyl)-5-methoxypyrazine
An In-depth Technical Guide to the Synthesis, Properties, and Applications of 2-(Chloromethyl)-5-methoxypyrazine
Abstract: This technical guide provides a comprehensive overview of 2-(Chloromethyl)-5-methoxypyrazine, a heterocyclic compound of significant interest to the pharmaceutical and medicinal chemistry sectors. The document details a robust and practical synthetic route, elucidates its key physicochemical properties, and explores its chemical reactivity and applications as a versatile building block in drug discovery. Emphasis is placed on the rationale behind methodological choices, ensuring that researchers, scientists, and drug development professionals can leverage this information for practical laboratory applications. All protocols and data are substantiated by authoritative references to ensure scientific integrity and trustworthiness.
Introduction: A Versatile Heterocyclic Building Block
2-(Chloromethyl)-5-methoxypyrazine is a substituted pyrazine derivative that has emerged as a valuable intermediate in organic synthesis. The pyrazine core is a prevalent scaffold in numerous biologically active compounds, including approved pharmaceuticals and natural products.[1] The unique arrangement of a reactive chloromethyl group and an electron-donating methoxy group on the electron-deficient pyrazine ring imparts a distinct chemical character, making it a strategic component for constructing complex molecular architectures.
1.1 Chemical Identity
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Systematic Name: 2-(Chloromethyl)-5-methoxypyrazine
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CAS Number: 1196156-90-7[2]
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Molecular Formula: C₆H₇ClN₂O[3]
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Molecular Weight: 158.59 g/mol
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Chemical Structure:
(Note: Image is a placeholder representation)
1.2 Significance in Medicinal Chemistry
The primary value of 2-(Chloromethyl)-5-methoxypyrazine lies in its role as a versatile electrophilic building block. The chloromethyl group (a benzylic-like halide) provides a highly reactive site for nucleophilic substitution reactions.[4] This allows for the straightforward introduction of a wide array of functional groups and moieties, enabling the systematic exploration of chemical space during lead optimization in drug discovery programs. The pyrazine ring itself is a key pharmacophore, and its derivatives have been investigated for a range of therapeutic applications, including anticancer and antibacterial properties.[4][5]
Synthesis and Mechanistic Insights
The synthesis of 2-(Chloromethyl)-5-methoxypyrazine is not commonly detailed as a one-pot reaction but is best approached through a logical, multi-step sequence. The most field-proven strategy involves the selective side-chain chlorination of a readily accessible precursor, 2-methyl-5-methoxypyrazine.
2.1 Retrosynthetic Analysis
A logical retrosynthetic disconnection of the target molecule points to 2-methyl-5-methoxypyrazine as the immediate precursor. The chloromethyl group can be installed via a free-radical halogenation of the methyl group, a common and reliable transformation in heterocyclic chemistry.
Caption: Retrosynthetic approach for 2-(Chloromethyl)-5-methoxypyrazine.
2.2 Primary Synthetic Route: Free-Radical Chlorination
The conversion of 2-methyl-5-methoxypyrazine to the target compound is efficiently achieved using a radical initiator, which selectively promotes halogenation on the alkyl side-chain rather than on the aromatic pyrazine ring.[6] N-Chlorosuccinimide (NCS) is the chlorinating agent of choice, as it provides a low, steady concentration of chlorine radicals, minimizing side reactions.
2.2.1 Detailed Experimental Protocol
Disclaimer: This protocol involves hazardous materials and should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Materials:
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2-Methyl-5-methoxypyrazine (CAS: 2882-22-6)[7]
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N-Chlorosuccinimide (NCS)
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Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (Recrystallized before use)
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Carbon tetrachloride (CCl₄) or a safer alternative like chlorobenzene
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Saturated sodium bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
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Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-methyl-5-methoxypyrazine (1.0 eq).
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Solvent and Reagents: Add carbon tetrachloride (or chlorobenzene) to dissolve the starting material (approx. 0.2-0.5 M concentration). Add N-Chlorosuccinimide (1.05 eq).
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Initiation: Add a catalytic amount of benzoyl peroxide (0.02-0.05 eq).
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Reaction: Heat the mixture to reflux (approx. 77°C for CCl₄) under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 2-4 hours.
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Workup: Cool the reaction mixture to room temperature. Filter the mixture to remove the succinimide byproduct.
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Washing: Transfer the filtrate to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (2x) and brine (1x). Causality: The bicarbonate wash neutralizes any trace HCl formed and removes any unreacted acidic initiator byproducts.
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Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: The resulting crude product, often a lachrymatory oil, can be purified by vacuum distillation or column chromatography on silica gel if necessary.[6]
Caption: Experimental workflow for the synthesis of 2-(Chloromethyl)-5-methoxypyrazine.
Physicochemical and Spectroscopic Properties
The physical and chemical properties of 2-(Chloromethyl)-5-methoxypyrazine are crucial for its handling, purification, and subsequent reactions.
Table 1: Physicochemical Properties
| Property | Value / Description | Reference(s) |
| CAS Number | 1196156-90-7 | [2] |
| Molecular Formula | C₆H₇ClN₂O | [3] |
| Molecular Weight | 158.59 g/mol | Calculated |
| Monoisotopic Mass | 158.02469 Da | [3] |
| Appearance | Expected to be a colorless to yellow oil or low-melting solid. | [6] |
| Solubility | Soluble in common organic solvents (e.g., CH₂Cl₂, CHCl₃, EtOAc, THF). Insoluble in water. | Inferred |
| Boiling Point | Not reported; expected to be distillable under vacuum. | Inferred |
3.1 Spectroscopic Characterization
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¹H NMR: Expect signals for the methoxy protons (-OCH₃) around 3.9-4.1 ppm, the chloromethyl protons (-CH₂Cl) as a sharp singlet around 4.6-4.8 ppm, and two distinct singlets for the aromatic pyrazine protons in the 8.0-8.5 ppm region.
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¹³C NMR: Expect signals for the methoxy carbon (~55 ppm), the chloromethyl carbon (~45 ppm), and four distinct signals for the pyrazine ring carbons in the aromatic region (~130-160 ppm).
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Mass Spectrometry (MS): The electron impact (EI) or electrospray ionization (ESI) mass spectrum should show a molecular ion peak (M⁺) and a characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak, confirming the presence of a single chlorine atom. Predicted ESI-MS [M+H]⁺ is m/z 159.03197.[3]
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Infrared (IR): Expect characteristic C-H stretching from the aromatic ring and alkyl groups, C=N and C=C stretching from the pyrazine ring (~1500-1600 cm⁻¹), C-O stretching from the methoxy group (~1250 cm⁻¹), and a C-Cl stretching band (~650-800 cm⁻¹).
Chemical Reactivity and Synthetic Applications
The synthetic utility of 2-(Chloromethyl)-5-methoxypyrazine is dominated by the reactivity of its chloromethyl group.
4.1 Nucleophilic Substitution
The chloromethyl group is an excellent electrophile, readily undergoing Sₙ2 reactions with a wide range of nucleophiles. This allows for the facile attachment of various side chains to the pyrazine scaffold, a crucial step in analog synthesis for structure-activity relationship (SAR) studies.
Caption: Core reactivity of 2-(Chloromethyl)-5-methoxypyrazine with nucleophiles.
This reactivity makes the compound an invaluable intermediate for accessing diverse libraries of pyrazine derivatives for screening in drug discovery programs.[1][4][8]
Safety, Handling, and Storage
As a reactive alkylating agent, 2-(Chloromethyl)-5-methoxypyrazine must be handled with care.
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Hazard Identification: Based on analogous compounds like 2-(chloromethyl)pyrazine and other benzylic halides, this substance should be considered harmful if swallowed, inhaled, or absorbed through the skin.[9][10] It is expected to be a strong lachrymator and cause severe skin and eye irritation.[6]
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Handling: All manipulations should be conducted in a certified chemical fume hood. Personal protective equipment, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat, is mandatory.[9] Avoid generating aerosols or dust.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases, oxidizing agents, and nucleophiles. Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent degradation.
Conclusion
2-(Chloromethyl)-5-methoxypyrazine stands out as a strategically important intermediate for chemical synthesis, particularly within the pharmaceutical industry. Its preparation via the free-radical side-chain chlorination of 2-methyl-5-methoxypyrazine is a reliable and scalable method. The compound's defining feature—a reactive electrophilic chloromethyl group—provides a versatile handle for molecular elaboration, enabling the synthesis of diverse pyrazine-based compounds for drug discovery and materials science. A thorough understanding of its properties, reactivity, and handling requirements, as detailed in this guide, is essential for its safe and effective utilization in the laboratory.
References
- BenchChem. (2025).
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 2-Hydroxy-5-methylpyrazine. BenchChem.
-
Fisher Scientific. (2024, February 10). SAFETY DATA SHEET: 2-Methoxypyrazine. Fisher Scientific. [Link]
-
Chemsupply. (n.d.). 2-Chloro-5-(chloromethyl)pyridine Safety Data Sheet. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, March 14). The Chemical Backbone: How 2-(Chloromethyl)pyrazine Fuels Organic Synthesis. [Link]
- Google Patents. (n.d.). US6022974A - Process for the production of 2-chloro-5-chloromethyl-pyridine.
-
PubChemLite. 2-(chloromethyl)-5-methoxypyrazine (C6H7ClN2O). [Link]
-
Sharma, V., & Kumar, V. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(4), 1112. [Link]
- Google Patents. (n.d.). EP0569947A1 - Process for the production of 2-chloro-5-chloromethyl-pyridine.
-
PubChem. 2-Methoxy-5-methylpyrazine. National Center for Biotechnology Information. [Link]
-
Sharma, V., & Kumar, V. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(4), 1112. [Link]
-
P. E. Spoerri, et al. (1960). Chlorination of Some Alkylpyrazines. Journal of Organic Chemistry, 25(9), 1699-1701. [Link]
Sources
- 1. lifechemicals.com [lifechemicals.com]
- 2. 1196156-90-7|2-(Chloromethyl)-5-methoxypyrazine|BLD Pharm [bldpharm.com]
- 3. PubChemLite - 2-(chloromethyl)-5-methoxypyrazine (C6H7ClN2O) [pubchemlite.lcsb.uni.lu]
- 4. nbinno.com [nbinno.com]
- 5. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 2-Methoxy-5-methylpyrazine | C6H8N2O | CID 76153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. img01.pharmablock.com [img01.pharmablock.com]
- 9. capotchem.cn [capotchem.cn]
- 10. datasheets.scbt.com [datasheets.scbt.com]
